molecular formula C21H19BrN2O3 B278519 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide

Katalognummer B278519
Molekulargewicht: 427.3 g/mol
InChI-Schlüssel: MDDUSWUAFKBWRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was developed by Bayer and Onyx Pharmaceuticals. It was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The drug has been shown to have a wide range of potential applications in scientific research due to its unique properties.

Wirkmechanismus

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 works by inhibiting the activity of several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, the drug disrupts several signaling pathways that are involved in cell proliferation and angiogenesis. This leads to a reduction in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has several biochemical and physiological effects. The drug has been shown to inhibit cell proliferation, induce apoptosis, and reduce angiogenesis. In addition, 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has been shown to have anti-inflammatory effects and to modulate the immune system.

Vorteile Und Einschränkungen Für Laborexperimente

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has several advantages for lab experiments. The drug is relatively easy to synthesize and is commercially available. In addition, it has been extensively studied and its mechanism of action is well understood. However, 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 also has some limitations. The drug is relatively expensive and may not be suitable for all types of experiments. In addition, it has been shown to have some off-target effects, which may complicate data interpretation.

Zukünftige Richtungen

There are several potential future directions for research on 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006. One area of interest is the development of new analogs that have improved potency and selectivity. Another area of interest is the investigation of the drug's potential use in combination with other therapies, such as chemotherapy or immunotherapy. Finally, further research is needed to better understand the drug's off-target effects and to develop strategies to minimize these effects.

Synthesemethoden

The synthesis of 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 involves several steps, including the reaction of 4-bromoaniline with butyric anhydride to form N-(4-bromophenyl) butanamide. This intermediate is then reacted with 2-furancarboxylic acid to form the final product. The process is complex and requires careful control of reaction conditions to ensure high yields and purity.

Wissenschaftliche Forschungsanwendungen

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has been widely used in scientific research due to its ability to inhibit several protein kinases that are involved in cell proliferation and angiogenesis. The drug has been shown to have potential applications in the treatment of several types of cancer, including melanoma, thyroid cancer, and non-small cell lung cancer. In addition, 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.

Eigenschaften

Produktname

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide

Molekularformel

C21H19BrN2O3

Molekulargewicht

427.3 g/mol

IUPAC-Name

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H19BrN2O3/c1-2-3-20(25)23-16-8-10-17(11-9-16)24-21(26)19-13-12-18(27-19)14-4-6-15(22)7-5-14/h4-13H,2-3H2,1H3,(H,23,25)(H,24,26)

InChI-Schlüssel

MDDUSWUAFKBWRN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Kanonische SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.